7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been shown to have significant optical properties .
Biochemical Analysis
Biochemical Properties
It belongs to a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications due to their tunable photophysical properties . These properties suggest that 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile may interact with various enzymes, proteins, and other biomolecules in a unique manner.
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been shown to exhibit significant inhibitory activity against certain cancer cell lines
Molecular Mechanism
It is known that the compound’s photophysical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste . The use of deep eutectic solvents (DES) has also been explored to provide a greener and more sustainable approach to the synthesis of pyrazolo[1,5-a]pyrimidines .
Chemical Reactions Analysis
Types of Reactions
7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique phenoxyphenyl substitution, which enhances its ability to interact with biological targets and improves its photophysical properties for optical applications .
Properties
IUPAC Name |
7-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O/c20-12-15-13-22-23-18(10-11-21-19(15)23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-11,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSUYOYVXORLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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